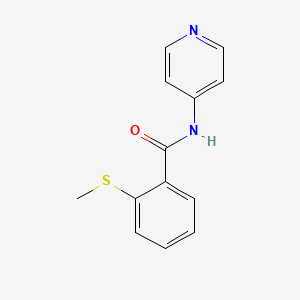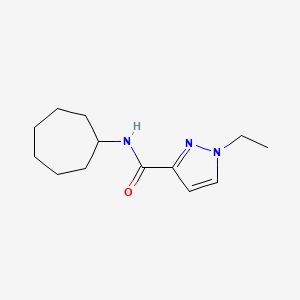
4-(cyclopropylmethyl)-3-isopropyl-1-(1H-pyrrol-2-ylcarbonyl)-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclopropylmethyl)-3-isopropyl-1-(1H-pyrrol-2-ylcarbonyl)-1,4-diazepan-5-one, commonly known as CPM, is a diazepine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
作用机制
CPM acts as a positive allosteric modulator of GABA receptors, which are responsible for inhibitory neurotransmission in the brain. By binding to the GABA receptor, CPM enhances the affinity of GABA for the receptor, resulting in increased inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics.
Biochemical and Physiological Effects:
CPM has been shown to have anxiolytic effects in animal models, and its mechanism of action suggests that it may have similar effects in humans. In addition, CPM has been shown to have anticonvulsant effects and has been used in studies investigating the role of GABA receptors in epilepsy. However, CPM has also been shown to have sedative effects, which may limit its use as an anxiolytic.
实验室实验的优点和局限性
CPM has several advantages for use in lab experiments, including its high purity and well-defined mechanism of action. In addition, CPM has been extensively studied, and its pharmacological properties are well-characterized. However, CPM has limitations, including its sedative effects, which may confound the interpretation of behavioral assays.
未来方向
For the study of CPM include the development of new derivatives with improved pharmacological properties, such as reduced sedative effects and increased anxiolytic effects. In addition, CPM may be used as a lead compound in the development of new drugs for the treatment of anxiety disorders and epilepsy. Further studies are needed to fully characterize the pharmacological properties of CPM and its derivatives and to investigate their potential therapeutic applications.
合成方法
CPM can be synthesized using various methods, including the reaction of cyclopropylmethylamine with isopropyl acetoacetate, followed by cyclization with 2,5-dimethoxytetrahydrofuran and subsequent reaction with pyrrole-2-carboxylic acid. Another method involves the reaction of cyclopropylmethylamine with isopropyl acetoacetate, followed by cyclization with 2,5-dimethoxytetrahydrofuran and subsequent reaction with pyrrole-2-carboxylic acid chloride. Both methods have been reported to yield high purity CPM with good yields.
科学研究应用
CPM has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CPM has been shown to have anxiolytic effects and has been used in studies investigating the role of GABA receptors in anxiety. In pharmacology, CPM has been used as a reference compound in studies investigating the structure-activity relationship of diazepine derivatives. In medicinal chemistry, CPM has been used as a lead compound in the development of new drugs for the treatment of anxiety disorders.
属性
IUPAC Name |
4-(cyclopropylmethyl)-3-propan-2-yl-1-(1H-pyrrole-2-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12(2)15-11-19(17(22)14-4-3-8-18-14)9-7-16(21)20(15)10-13-5-6-13/h3-4,8,12-13,15,18H,5-7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNTVEHVXXHQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2CC2)C(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}benzonitrile](/img/structure/B5290109.png)
![N'-cyclohexyl-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5290111.png)
![N-(4-fluorophenyl)-1-[2-(1H-tetrazol-5-yl)benzoyl]-3-piperidinamine](/img/structure/B5290117.png)

![2-methoxy-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyrimidine](/img/structure/B5290126.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5290133.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5290141.png)

![4-bromo-N'-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]oxy}benzenecarboximidamide](/img/structure/B5290149.png)

![2-[3-(4-fluorophenyl)acryloyl]-4-methylphenyl 3-methoxybenzoate](/img/structure/B5290170.png)
![(4R)-4-(4-{4-[(4-hydroxy-1-piperidinyl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5290181.png)
![N-(2,4-difluorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5290191.png)
![4-fluoro-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5290198.png)
